2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline
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Overview
Description
2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and a piperidine ring, which is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the quinoxaline intermediate. The methoxypyrimidine moiety is attached via an etherification reaction, using appropriate reagents and conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoxaline rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives of the compound .
Scientific Research Applications
2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its activity against certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The methoxypyrimidine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4,6-dimethoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline
- 4-Methyl-2-(piperidin-1-yl)quinoline hydrochloride
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylquinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoxaline core is known for its versatility in biological interactions, while the piperidine and methoxypyrimidine moieties enhance its pharmacological potential .
Properties
IUPAC Name |
2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-18(23-17-6-4-3-5-16(17)22-13)24-9-7-14(8-10-24)26-19-20-11-15(25-2)12-21-19/h3-6,11-12,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCPPNBRNAYTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)OC4=NC=C(C=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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